![molecular formula C18H18N2O8 B4893017 [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate](/img/structure/B4893017.png)
[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate, also known as NBOMe, is a potent psychoactive compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, NBOMe has gained popularity among the recreational drug users due to its hallucinogenic effects. However,
Wirkmechanismus
[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate acts by binding to the serotonin 5-HT2A receptor and stimulating it to produce a cascade of intracellular signaling pathways. This results in the activation of various brain regions that are responsible for the perception of sensory stimuli, emotions, and thoughts. The exact mechanism of action of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate is still not fully understood, and more research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, reward, and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. However, its psychoactive effects and potential toxicity make it difficult to use in vivo studies. Moreover, the legal and ethical implications of using [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate in human studies need to be carefully considered.
Zukünftige Richtungen
There are several future directions for research on [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate. One area of interest is the development of new drugs based on the structure of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate that can be used in the treatment of mental health disorders. Another area of research is the investigation of the long-term effects of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate on the brain and behavior. Moreover, more studies are needed to understand the mechanism of action of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate and its effects on different brain regions and neurotransmitter systems.
Conclusion:
In conclusion, [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate is a potent psychoactive compound that has potential therapeutic uses in the treatment of mental health disorders. Its ability to modulate the serotonin 5-HT2A receptor makes it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and long-term effects on the brain and behavior.
Synthesemethoden
The synthesis of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate involves the reaction between 2-(1,3-benzodioxol-5-yl)ethanamine and 4-nitrobenzaldehyde in the presence of a reducing agent and an acid catalyst. The resulting product is then purified and converted into oxalate salt for stability and storage.
Wissenschaftliche Forschungsanwendungen
[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate has been studied for its potential therapeutic uses in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate's ability to modulate this receptor makes it a promising candidate for the development of new drugs for mental health disorders.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-nitrophenyl)methyl]ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4.C2H2O4/c19-18(20)14-4-1-13(2-5-14)10-17-8-7-12-3-6-15-16(9-12)22-11-21-15;3-1(4)2(5)6/h1-6,9,17H,7-8,10-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPTSCPRDHTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-nitrophenyl)methyl]ethanamine;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.